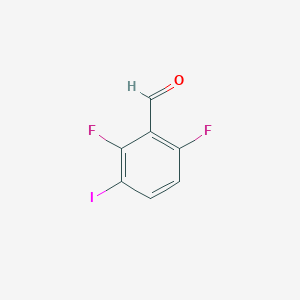
4-(5,5-二甲基-1,3,2-二氧杂硼环己烷-2-基)苯酚
描述
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a useful research compound. Its molecular formula is C11H15BO3 and its molecular weight is 206.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
荧光糖类指示剂
该化合物用作检测D-果糖、D-葡萄糖和D-半乳糖等糖类的荧光指示剂 。它与这些糖类选择性结合的能力使其在生化测定和诊断研究中具有价值。
腐蚀抑制
虽然与所讨论的化合物没有直接关系,但对类似含硼化合物的研究表明其在防腐蚀应用中具有潜力 。“4-(5,5-二甲基-1,3,2-二氧杂硼环己烷-2-基)苯酚”可能被用于探索其在保护金属免受腐蚀(尤其是在酸性环境中)方面的功效。
抗菌应用
含硼化合物以其抗菌特性而闻名。 虽然目前没有关于该化合物的具体研究,但其结构类似物已证明对多种细菌和真菌病原体有效 。这表明其可能在开发新型抗菌剂方面具有应用价值。
抗氧化特性
含硼化合物的抗氧化潜力是另一个令人关注的领域。 它们可以作为自由基清除剂,这在预防生物系统中与氧化应激相关的损伤方面至关重要 。这种特性可以在医药和保健品中得到利用。
材料科学
在材料科学中,含硼化合物有助于开发具有独特性能的新型材料。 “4-(5,5-二甲基-1,3,2-二氧杂硼环己烷-2-基)苯酚”可以被研究用于其在创建新型聚合物材料或增强现有材料方面的作用 。
化学合成
该化合物可能用作有机合成中的中间体或试剂,有助于构建复杂的分子结构。 它的硼部分在各种有机转化中特别有用 。
电化学应用
鉴于人们对含硼化合物电化学特性的兴趣,"4-(5,5-二甲基-1,3,2-二氧杂硼环己烷-2-基)苯酚"有可能用于开发电池技术或作为添加剂以提高现有电池系统的性能 。
光谱学研究
作用机制
Mode of Action
It is known to act as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives . These derivatives have been identified as GPR40 agonists , which suggests that 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol may interact with GPR40 receptors.
Biochemical Pathways
It is known to be involved in the synthesis of 3-hydroxy-5-arylisothiazole derivatives
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol. The compound is recommended to be stored at 2-8℃ in an inert atmosphere , suggesting that temperature and oxygen levels may affect its stability.
属性
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIZQBZPLKRDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
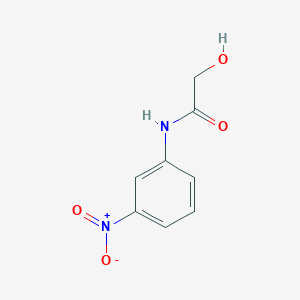

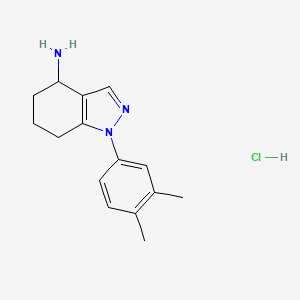
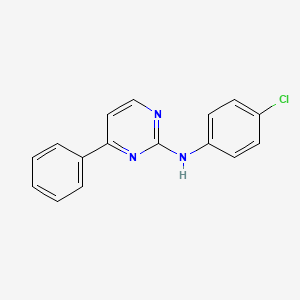


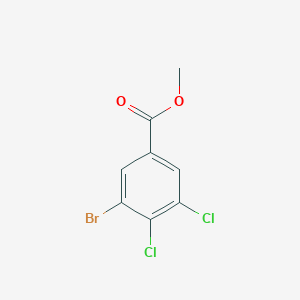
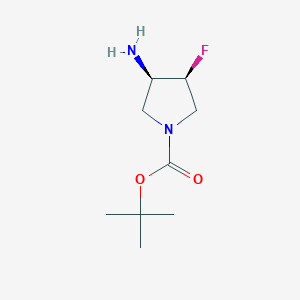


![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

